molecular formula C12H9FO B1330676 4-(2-Fluorophenyl)phenol CAS No. 321-62-0

4-(2-Fluorophenyl)phenol

Cat. No. B1330676
CAS RN: 321-62-0
M. Wt: 188.2 g/mol
InChI Key: FEHGAYLOAATVGN-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)phenol is a chemical compound that is part of the phenol family, characterized by a phenolic group attached to a benzene ring that is further substituted with a fluorine atom. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. The presence of the fluorine atom can significantly alter the physical, chemical, and biological properties of the molecule, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of compounds related to 4-(2-Fluorophenyl)phenol, such as oligo-2-[(4-fluorophenyl) imino methylene] phenol (OFPIMP), involves oxidative polycondensation reactions using oxidants like air oxygen and NaOCl in an aqueous alkaline medium . Another related compound, 4-[18F]Fluorophenol, has been synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide using a nucleophilic labeling method with [18F]fluoride, followed by deprotection to yield the desired product . These methods highlight the versatility of synthetic approaches to access fluorophenol derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2-Fluorophenyl)phenol has been characterized using various spectroscopic techniques. For instance, the structure of oligo-2-[(4-fluorophenyl) imino methylene] phenol was confirmed by 1H-NMR, FT-IR, UV–Vis, and size exclusion chromatography . Additionally, the crystal structure of related Schiff-base molecules has been determined using single-crystal X-ray diffraction, providing detailed insights into the molecular geometry and intramolecular interactions .

Chemical Reactions Analysis

The reactivity of 4-(2-Fluorophenyl)phenol derivatives has been explored in various contexts. For example, the photolysis of 4-fluorophenol has been studied, revealing insights into the dynamics of H atom loss processes and the importance of O-H bond fission . The protonation of 4-fluorophenol in concentrated aqueous sulfuric acid has also been investigated, showing that it is predominantly protonated on the oxygen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Fluorophenyl)phenol and its derivatives have been extensively studied. Thermal stability analyses indicate that compounds like OFPIMP exhibit high stability against thermo-oxidative decomposition . The electrochemical properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, have been determined for related compounds, providing information on their semiconductor behavior . Additionally, spectroscopic studies have been conducted to understand the electronic properties, including the calculation of excitation energies and non-linear optical properties .

Scientific Research Applications

Synthesis and Material Properties

  • 4-(2-Fluorophenyl)phenol derivatives have been synthesized and characterized, showing potential in the creation of materials with specific thermal properties. For instance, oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes demonstrate significant stability against thermo-oxidative decomposition, making them potentially useful in high-temperature applications (Kaya & Gül, 2004).

Chemical Reactivity and Interaction Studies

  • The protonation behavior of 4-fluorophenol and its derivatives in concentrated aqueous sulfuric acid has been extensively studied using 13C NMR spectroscopy, providing insights into the molecular interactions and chemical behavior of these compounds under highly acidic conditions (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).

Pharmaceutical Applications

  • Fluorinated phenyl groups, including 4-fluorophenyl, are known pharmacophores and have been used in synthesizing biologically active molecules. These compounds have been shown to possess antibacterial properties, indicating their potential in developing new therapeutic agents (Holla, Bhat, & Shetty, 2003).

Safety And Hazards

4-(2-Fluorophenyl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

4-(2-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHGAYLOAATVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323106
Record name 4-(2-fluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)phenol

CAS RN

321-62-0
Record name 321-62-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-fluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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